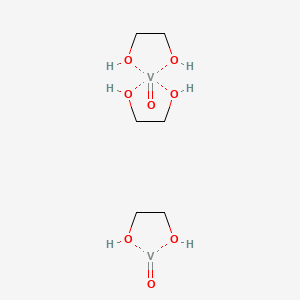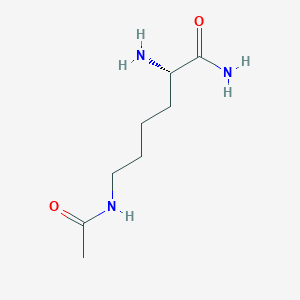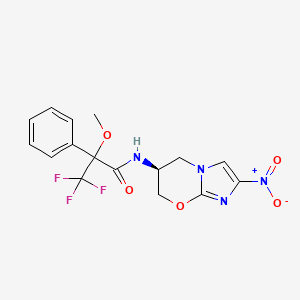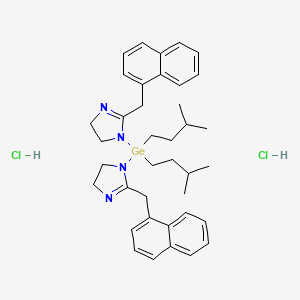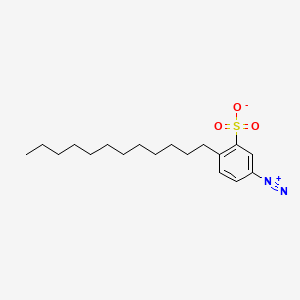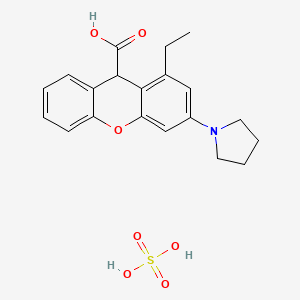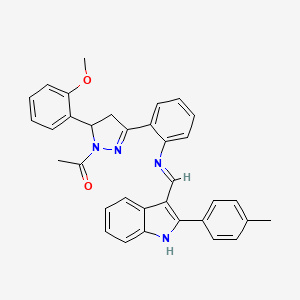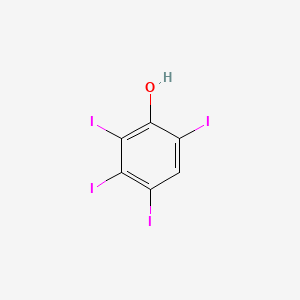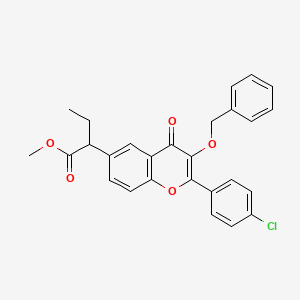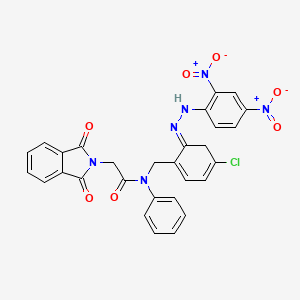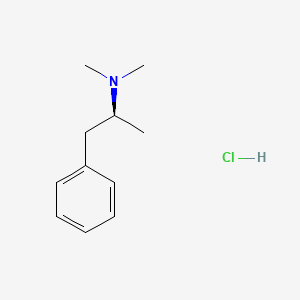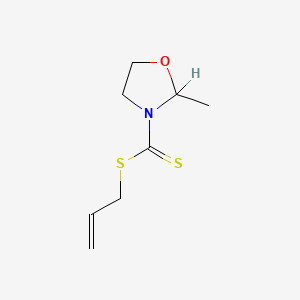
Thiocyanic acid, 3-bromoallyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 3-bromoallyl ester is an organic compound that belongs to the class of thiocyanates Thiocyanates are esters or salts of thiocyanic acid, which have the general structure R−S−C≡N, where R stands for an organic group This compound is characterized by the presence of a thiocyanate group (−SCN) attached to a 3-bromoallyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-bromoallyl ester can be achieved through several methods. One common approach involves the reaction of 3-bromoallyl alcohol with thiocyanic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate group being introduced via nucleophilic substitution.
Another method involves the use of electrophilic thiocyanation reagents, which can introduce the thiocyanate group into the 3-bromoallyl substrate. This method often requires the use of oxidizing agents to facilitate the reaction.
Industrial Production Methods
Industrial production of thiocyanic acid esters, including the 3-bromoallyl ester, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 3-bromoallyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The bromine atom in the 3-bromoallyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted thiocyanates.
Applications De Recherche Scientifique
Thiocyanic acid, 3-bromoallyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 3-bromoallyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution and addition reactions. The bromine atom in the 3-bromoallyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, octyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 3-bromoallyl ester is unique due to the presence of the 3-bromoallyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization, making this compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
102367-27-1 |
|---|---|
Formule moléculaire |
C4H4BrNS |
Poids moléculaire |
178.05 g/mol |
Nom IUPAC |
[(E)-3-bromoprop-2-enyl] thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+ |
Clé InChI |
FKXFKGRLGSKMOZ-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/Br)SC#N |
SMILES canonique |
C(C=CBr)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


